3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-18(2)14-5-3-4-13(12-14)16(19)17-8-11-21-15-6-9-20-10-7-15/h3-5,12,15H,6-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKUGKDMFHRYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCSC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction and Dimethylation
The synthesis begins with 3-nitrobenzoic acid , which undergoes catalytic hydrogenation or chemical reduction to yield 3-aminobenzoic acid . Subsequent dimethylation introduces the tertiary amine group:
$$
\text{3-Nitrobenzoic acid} \xrightarrow{\text{H}2/\text{Pd-C}} \text{3-Aminobenzoic acid} \xrightarrow{\text{(CH}3\text{)}2\text{SO}4/\text{NaOH}} \text{3-(Dimethylamino)benzoic acid}
$$
Key Data :
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride or mixed anhydride to facilitate amide coupling:
$$
\text{3-(Dimethylamino)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{3-(Dimethylamino)benzoyl chloride}
$$
Optimization Notes :
- Thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux achieves >95% conversion.
- Alternative activators like HATU or EDCl/HOBt enable one-pot amidation without isolating the acyl chloride.
Synthesis of 2-(Oxan-4-Ylsulfanyl)Ethylamine
Preparation of Oxan-4-Yl Mesylate
Oxan-4-ol (tetrahydropyran-4-ol) is converted to its mesylate derivative using methanesulfonyl chloride:
$$
\text{Oxan-4-ol} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Oxan-4-yl mesylate}
$$
Reaction Conditions :
Thioether Formation with Cysteamine
Cysteamine’s thiol group undergoes nucleophilic substitution with oxan-4-yl mesylate. To prevent side reactions, the amine is protected as a Boc derivative :
$$
\text{Boc-cysteamine} + \text{Oxan-4-yl mesylate} \xrightarrow{\text{NaH/THF}} \text{Boc-2-(oxan-4-ylsulfanyl)ethylamine}
$$
Deprotection :
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane:
$$
\text{Boc-2-(oxan-4-ylsulfanyl)ethylamine} \xrightarrow{\text{TFA}} \text{2-(Oxan-4-ylsulfanyl)ethylamine}
$$
Key Metrics :
Amide Bond Formation
The activated benzoic acid derivative is coupled with 2-(oxan-4-ylsulfanyl)ethylamine:
$$
\text{3-(Dimethylamino)benzoyl chloride} + \text{2-(Oxan-4-ylsulfanyl)ethylamine} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Coupling Agents and Yields :
| Coupling System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 0°C → RT | 82 |
| HATU/DIEA | DCM | RT | 88 |
| Direct Acyl Chloride | THF | 0°C → RT | 75 |
Side Reactions :
- O-Acylation : Minimized using HOBt as an additive.
- Dimerization : Controlled by slow addition of acyl chloride.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water).
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
- δ 2.92 (s, 6H, N(CH₃)₂).
- δ 3.40–3.80 (m, 5H, oxane and SCH₂CH₂).
- δ 7.25–7.60 (m, 4H, aromatic).
- δ 6.50 (br s, 1H, NH).
MS (ESI+) : m/z 321.2 [M+H]⁺.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Thioether Formation
Oxan-4-ol and cysteamine can form the thioether via Mitsunobu conditions:
$$
\text{Oxan-4-ol} + \text{HS-CH₂CH₂-NH₂} \xrightarrow{\text{DIAD, PPh₃}} \text{2-(Oxan-4-ylsulfanyl)ethylamine}
$$
Advantages :
- Single-step reaction.
- No need for pre-activation of oxan-4-ol.
Limitations :
Industrial-Scale Considerations
Cost-Efficiency Analysis
- Acyl Chloride Route : Higher atom economy but requires SOCl₂ handling.
- Coupling Agent Route : Scalable with EDCl/HOBt but generates more waste.
Environmental Impact
- Solvent Recovery : DMF and THF are recycled via distillation.
- Waste Streams : Neutralization of HCl gas from acyl chloride formation.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the tetrahydro-2H-pyran-4-ylthioethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Processes: The compound’s unique reactivity makes it useful in various industrial applications, such as the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the tetrahydro-2H-pyran-4-ylthioethyl side chain contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
| Compound Name | Substituents on Benzamide Core | Side Chain Features | Molecular Weight (g/mol) | Key Applications/Findings | Reference |
|---|---|---|---|---|---|
| This compound | 3-(dimethylamino) | 2-(tetrahydropyran-4-ylsulfanyl)ethyl | ~350.5* | Hypothesized: Sigma receptor targeting | [11] |
| N-(2-(3,4-Dimethoxyphenyl)ethyl)benzamide (Rip-B) | None (parent benzamide) | 2-(3,4-dimethoxyphenyl)ethyl | 315.37 | Antioxidant activity (weaker than THHEB) | [3] |
| 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) | 3,4,5-trihydroxy | 2-(4-hydroxyphenyl)ethyl | 317.30 | Potent antioxidant (IC₅₀ DPPH: 22.8 μM) | [4] |
| [¹²⁵I]PIMBA (Sigma receptor ligand) | 4-methoxy, 3-iodo | 2-(piperidinyl)ethyl | 435.29 | Prostate tumor imaging/therapy | [5] |
| N-[2-(1H-indazol-5-yl)ethyl]benzamide derivatives | Varied (e.g., thioether-linked heterocycles) | Thienylmethylthio, isoxazolylmethylthio | ~350–450 | Anticancer, antiviral | [6, 8] |
*Calculated based on C₁₆H₂₂N₂O₂S.
Key Structural Insights:
- The oxan-4-ylsulfanyl side chain introduces a sulfur atom and a tetrahydropyran ring, which may improve metabolic stability and lipophilicity compared to simpler alkyl or aryl side chains (e.g., Rip-B’s dimethoxyphenethyl group) .
- Biological Activity Trends: Antioxidant Activity: THHEB’s 3,4,5-trihydroxy substituents confer superior radical-scavenging activity (IC₅₀ DPPH: 22.8 μM) compared to simpler benzamides like Rip-B. Receptor Targeting: Thioether-linked benzamides (e.g., [¹²⁵I]PIMBA) show high affinity for sigma receptors in prostate cancer cells (Kd = 5.80 nM). Anticancer Applications: Derivatives with thioether-heterocycle side chains (e.g., thienylmethylthio) exhibit anticancer activity via undefined mechanisms, possibly linked to kinase inhibition or apoptosis induction .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | LogP* (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Solubility (Predicted) |
|---|---|---|---|---|
| This compound | ~2.5 | 1 (NH) | 4 (2xO, 1xS, 1xN) | Moderate (aqueous) |
| THHEB | ~1.8 | 4 (3xOH, NH) | 6 | High (polar solvents) |
| [¹²⁵I]PIMBA | ~3.2 | 1 (NH) | 5 | Low (lipophilic) |
| N-[2-(Thienylmethylthio)ethyl]benzamide | ~3.0 | 1 (NH) | 3 | Moderate |
*Calculated using fragment-based methods.
Key Insights:
- The target compound’s moderate LogP (~2.5) suggests balanced lipophilicity, favoring cell membrane permeability while retaining some aqueous solubility. This contrasts with highly polar antioxidants like THHEB (LogP ~1.8) and lipophilic iodinated benzamides (LogP ~3.2) .
- The oxan-4-ylsulfanyl group may reduce metabolic degradation compared to simpler thioethers, as seen in stable radioiodinated benzamides used in vivo .
Biological Activity
3-(Dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 280.40 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes. The benzamide moiety is known to influence neurotransmitter systems, particularly in pain modulation and anti-inflammatory responses.
- P2X7 Receptor Inhibition : Similar benzamide derivatives have been identified as inhibitors of the P2X7 receptor, which plays a crucial role in pain perception and inflammation .
- Antinociceptive Activity : Studies on related compounds have shown significant antinociceptive effects in animal models, suggesting potential applications in pain management .
Biological Activity Studies
Various studies have been conducted to evaluate the pharmacological effects of this compound and its analogs.
Table 1: Summary of Biological Activities
Case Studies
- Analgesic Efficacy : A study involving a series of N-(dimethylamino)ethyl derivatives demonstrated that certain compounds exhibited remarkable analgesic properties in standardized pain models (hot plate and tail-flick tests). The compound 2-[2-(dimethylamino)ethyl]-4-phenyl-2H-phthalazin-1-one showed superior efficacy compared to traditional analgesics .
- Inflammation Models : Research indicated that related benzamide derivatives could significantly lower levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects. This was particularly noted in models simulating chronic inflammatory conditions .
Discussion
The biological activities associated with this compound highlight its potential as a therapeutic agent. Its ability to modulate pain pathways and reduce inflammation positions it as a candidate for further development in pharmacotherapy.
Q & A
Q. What synthetic routes are most effective for preparing 3-(dimethylamino)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide, and how can reaction yields be optimized?
The synthesis typically involves coupling 3-(dimethylamino)benzoic acid derivatives with a thioether-containing ethylamine intermediate. Key steps include:
- Activation of the carboxylic acid using reagents like EDCI or HOBt.
- Nucleophilic substitution for introducing the oxan-4-ylsulfanyl group .
- Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) to minimize side reactions . Yields can be improved by optimizing stoichiometry, using anhydrous conditions, and employing catalysts such as DMAP .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should discrepancies in spectral data be addressed?
- NMR : Use - and -NMR in deuterated solvents (e.g., DMSO-d6) to resolve overlapping peaks. 2D NMR (e.g., HSQC, COSY) can clarify complex splitting patterns .
- IR : Confirm amide C=O stretches (~1650–1680 cm) and thioether S-C bonds (~600–700 cm) . Discrepancies may arise from impurities or tautomerism; purification via column chromatography or recrystallization is recommended .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
- LogP and solubility : Use tools like ChemAxon or Schrödinger’s QikProp to estimate partition coefficients and aqueous solubility .
- Toxicity : Employ QSAR models via platforms like EPA’s TEST or ProTox-II .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Target validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .
- Assay redundancy : Cross-validate results using orthogonal assays (e.g., fluorescence polarization for binding affinity and SPR for kinetics) .
- Dose-response curves : Ensure IC values are consistent across multiple replicates and cell lines .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?
- Structural modifications : Introduce electron-withdrawing groups to reduce oxidative metabolism or replace labile thioethers with sulfones .
- In vitro assays : Use liver microsomes or hepatocyte models to identify metabolic hotspots .
- Prodrug approaches : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- X-ray crystallography : Co-crystallize the compound with its target enzyme (e.g., kinases) to map binding pockets .
- Molecular dynamics simulations : Analyze binding stability and hydrogen-bonding networks using AMBER or GROMACS .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Q. What analytical workflows are recommended for detecting degradation products under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC-MS/MS : Monitor degradation pathways using reverse-phase C18 columns and high-resolution mass spectrometry .
- Stability-indicating methods : Validate assays per ICH Q2(R1) guidelines to ensure specificity .
Data Analysis and Experimental Design
Q. How should researchers interpret conflicting solubility data obtained from different solvent systems?
- Solvent selection : Compare results in polar (e.g., water, DMSO) vs. nonpolar (e.g., hexane) solvents. Use Hansen solubility parameters to rationalize discrepancies .
- Aggregation studies : Perform dynamic light scattering (DLS) to detect micelle formation in aqueous solutions .
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity in heterogeneous cell populations?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with post-hoc tests : Compare means across dose groups while correcting for multiple comparisons .
Q. How can structure-activity relationship (SAR) studies guide the synthesis of derivatives with enhanced potency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
